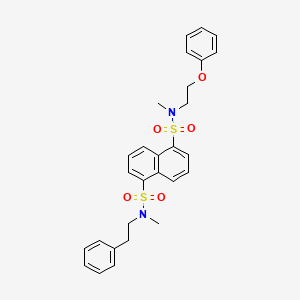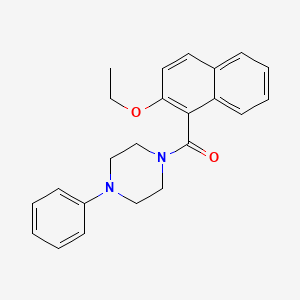![molecular formula C12H10N4O2S B3491950 2-AMINO-4-(4-METHYLPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-5,7-DIONE](/img/structure/B3491950.png)
2-AMINO-4-(4-METHYLPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-5,7-DIONE
Übersicht
Beschreibung
2-AMINO-4-(4-METHYLPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-5,7-DIONE is a heterocyclic compound that belongs to the thiazolo[4,5-d]pyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(4-METHYLPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-5,7-DIONE typically involves a multi-step process. One common method is the condensation of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide (KOH) in dimethylformamide (DMF). This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which is then alkylated at the sulfur atom with various alkyl halides .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of catalysts and solvents that facilitate the reaction while minimizing side reactions is also crucial.
Analyse Chemischer Reaktionen
Types of Reactions
2-AMINO-4-(4-METHYLPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-5,7-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the thiazole or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
2-AMINO-4-(4-METHYLPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-5,7-DIONE has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and antitumor properties
Wirkmechanismus
The mechanism of action of 2-AMINO-4-(4-METHYLPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-5,7-DIONE involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to its ability to inhibit the expression and activities of certain inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . The compound’s antitumor activity is linked to its ability to interfere with cell proliferation and induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-AMINO-4-(4-METHYLPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-5,7-DIONE include other thiazolo[4,5-d]pyrimidine derivatives, such as:
- 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione
- 7-amino-3-beta-D-rifurfuranosylthiazolo[4,5-d]pyrimidin-2(3H)-one
- 3-beta-D-furanosylthiazolo[4,5-d]pyrimidin-2,7(3H,6H)-dione
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of an amino group and a methylphenyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
2-amino-4-(4-methylphenyl)-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S/c1-6-2-4-7(5-3-6)16-9-8(19-11(13)14-9)10(17)15-12(16)18/h2-5H,1H3,(H2,13,14)(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZJFQYHUDEZTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=O)NC2=O)SC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[3-(acetylamino)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B3491879.png)
![methyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-(3-pyridinyl)-3-thiophenecarboxylate](/img/structure/B3491887.png)
![5-METHYL-N-[(THIOPHEN-2-YL)METHYL]THIOPHENE-3-CARBOXAMIDE](/img/structure/B3491890.png)
![3-(2-chloro-6-fluorophenyl)-5-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-4-isoxazolecarboxamide](/img/structure/B3491895.png)
![N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE](/img/structure/B3491903.png)




![5-Methanesulfonyl-2-[(4-nitrophenyl)methyl]-2H-1,2,3,4-tetrazole](/img/structure/B3491962.png)
![1-Phenyl-2-{[4-(phenylsulfonyl)-2-thien-2-yl-1,3-oxazol-5-yl]thio}ethanone](/img/structure/B3491969.png)
